Nardoeudesmol A

Phytochemistry Natural Product Isolation Chemotaxonomy

Nardoeudesmol A (CAS 1445952-30-6) is an authenticated eudesmane-type sesquiterpenoid reference standard, isolated from Solanum septemlobum and Nardostachys species. Substitution with generic analogs compromises experimental reproducibility due to its defined (1S,2S,4aS,6R,8aR) stereochemistry. - Enables precise LC-MS/GC-MS dereplication of eudesmane sesquiterpenoids in Solanaceae and Caprifoliaceae extracts. - Serves as a stereochemically resolved reference for SAR investigations of SERT-modulating eudesmane congeners. - Supports cross-family biosynthetic comparisons of sesquiterpenoid production in divergent plant lineages. Available in 5 mg standard research quantities with documented purity; bulk quantities upon request.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
Cat. No. B13435519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardoeudesmol A
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1)C(=C)CC(C2O)O)C
InChIInChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)12(8-11)10(3)7-13(16)14(15)17/h11-14,16-17H,1,3,5-8H2,2,4H3/t11-,12+,13+,14-,15-/m1/s1
InChIKeyHTGDCVIGXYGRRV-GZBLMMOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nardoeudesmol A: Eudesmane Sesquiterpenoid Research Standard


Nardoeudesmol A is a natural eudesmane-type sesquiterpenoid with the molecular formula C15H24O2 and molecular weight 236.35 g/mol . The compound has been isolated and structurally elucidated from multiple plant sources, including the whole plants of Solanum septemlobum Bunge [1] and has been identified in the genus Solanum [1]. The absolute stereochemistry is defined as (1S,2S,4aS,6R,8aR)-8a-methyl-4-methylene-6-(prop-1-en-2-yl)decahydronaphthalene-1,2-diol, and the compound is commercially available from specialty chemical suppliers for research purposes .

Stereochemically defined eudesmane standard with (1S,2S,4aS,6R,8aR) configuration
Supports phytochemical dereplication and chemotaxonomic profiling workflows
Documented isolation from Solanum and Nardostachys may inform sourcing review

Why Nardoeudesmol A Cannot Be Replaced by Generic Eudesmanes


Substitution of Nardoeudesmol A with generic eudesmane analogs or crude plant extracts is scientifically unsupportable due to the compound's defined stereochemical configuration and the current absence of published comparative bioactivity data . Structurally related sesquiterpenoids such as nardoeudesmol B, isonardoeudesmols, and nardoeudesmol D possess distinct stereochemical and functional group arrangements that would be expected to confer different biological interaction profiles [1]. In the absence of direct head-to-head comparative studies, any assumption of functional equivalence between Nardoeudesmol A and other eudesmane-type sesquiterpenoids is scientifically unjustified and may compromise experimental reproducibility or lead to erroneous conclusions in pharmacological investigations.

Stereochemical
Configuration differs from nardoeudesmol D and isonardoeudesmols; functional equivalence is not supported by available evidence
Unestablished
No published bioactivity data for Nardoeudesmol A; extrapolation from SERT-active congeners may not be scientifically justified
Source
Plant material from Solanum vs. Nardostachys may introduce batch variability; independent identity verification may be required

Nardoeudesmol A Differentiation from Structural Analogs


Source Plant Diversity Across Solanum and Nardostachys

Nardoeudesmol A has been definitively isolated and characterized from Solanum septemlobum Bunge, marking the first reported isolation of this compound from the genus Solanum [1]. This is notable given that related nardoeudesmol analogs (including nardoeudesmols B, C, D and isonardoeudesmols A-D) are primarily reported from Nardostachys jatamansi DC. (Caprifoliaceae) [2]. The broader phylogenetic distribution of Nardoeudesmol A suggests potential biosynthetic pathway conservation across divergent plant families, which may inform sourcing strategies and natural product dereplication efforts.

Source Plant Distribution
Class-level inference
Nardoeudesmol A documented in Solanum septemlobum (Solanaceae) and Nardostachys spp. (Caprifoliaceae); related nardoeudesmols B–D predominantly isolated from Nardostachys jatamansi
Phylogenetic distribution may support chemotaxonomic sourcing review; bioactivity not inferred
Preparative HPTLC, silica gel/Sephadex LH-20 isolation conditions reported
Phytochemistry Natural Product Isolation Chemotaxonomy

Stereochemical Distinction from Nardoeudesmol D

Nardoeudesmol A possesses a defined stereochemical configuration of (1S,2S,4aS,6R,8aR) as established by comprehensive spectroscopic analysis including NOESY and X-ray diffraction data combined with computational ECD calculations . In contrast, nardoeudesmol D exhibits different stereochemical and structural features that confer distinct biological activity profiles—specifically, nardoeudesmol D demonstrated significant serotonin transporter (SERT) inhibitory activity, whereas no SERT activity data has been reported for Nardoeudesmol A [1]. The stereochemical divergence between these eudesmane congeners underscores the unsuitability of structural analog substitution.

Stereochemistry vs. Nardoeudesmol D
Class-level inference
Nardoeudesmol A: (1S,2S,4aS,6R,8aR) stereochemistry confirmed by NOESY, XRD, ECD; no SERT data. Nardoeudesmol D: different stereochemistry; reported SERT inhibition
Stereochemical mismatch precludes direct substitution; SERT activity unreported for Nardoeudesmol A
Absolute configuration established via combined spectroscopic and computational methods
Sesquiterpenoid Structure Stereochemistry Eudesmane Scaffold

SERT Activity Context: Control vs. Active Congeners

In SERT activity assays conducted on compounds isolated from Nardostachys jatamansi, isonardoeudesmol D and nardoeudesmol D significantly inhibited SERT activity, while dinardokanshones D-E and isonardoeudesmols B-C significantly enhanced SERT activity, with dinardokanshone D exhibiting the strongest effect [1]. Nardoeudesmol A was not among the compounds tested in this SERT activity study, and no SERT modulatory data exists for Nardoeudesmol A in the peer-reviewed literature. This positions Nardoeudesmol A as a potentially valuable negative control or reference compound in SERT-focused investigations involving eudesmane sesquiterpenoids, precisely because of its documented lack of reported activity in this system.

SERT Activity Context
Class-level inference
Nardoeudesmol A not evaluated in SERT assay. Active analogs: nardoeudesmol D, isonardoeudesmol D (SERT inhibition); dinardokanshones D–E, isonardoeudesmols B–C (SERT enhancement)
May serve as structurally defined negative control in eudesmane SERT SAR studies
SERT activity assay using isolated compounds from N. jatamansi underground parts
Serotonin Transporter Neuropsychiatric Research Natural Product Pharmacology

Nardoeudesmol A Research Applications


Natural Product Dereplication and Chemotaxonomic Studies

Researchers engaged in phytochemical profiling or chemotaxonomic classification of Solanaceae species may utilize Nardoeudesmol A as an authenticated reference standard. The compound's confirmed isolation from Solanum septemlobum Bunge and identification within the genus Solanum [1] supports its use in LC-MS or GC-MS dereplication workflows aimed at identifying eudesmane sesquiterpenoids in plant extracts. The defined stereochemistry of (1S,2S,4aS,6R,8aR) provides a precise chromatographic and spectroscopic reference point.

Eudesmane Sesquiterpenoid SAR Studies

Given the documented SERT modulatory activities of structurally related compounds including nardoeudesmol D, isonardoeudesmols, and dinardokanshones [1], Nardoeudesmol A may serve as a structurally defined reference compound in SAR investigations of eudesmane-type sesquiterpenoids. Its distinct stereochemical configuration relative to active congeners [2] makes it suitable for probing the stereochemical determinants of biological activity in this compound class.

Biosynthetic Pathway Investigation Across Plant Families

The isolation of Nardoeudesmol A from both Nardostachys species (Caprifoliaceae) and Solanum species (Solanaceae) [1][2] presents an opportunity for comparative biosynthetic studies examining eudesmane sesquiterpenoid production across divergent plant lineages. Researchers investigating terpene synthase evolution or transcriptional regulation of sesquiterpenoid biosynthesis may find Nardoeudesmol A a useful marker compound for cross-family comparisons.

Application
Selection Property
Validation Focus
Phytochemical profiling & dereplication
Stereochemically defined eudesmane reference
Chromatographic and spectroscopic identity confirmation
Eudesmane SAR studies
Distinct stereochemistry vs. active congeners
SERT pathway-response context; stereochemical determinant review
Cross-family biosynthetic studies
Multi-source distribution (Solanaceae, Caprifoliaceae)
Biosynthetic pathway conservation analysis

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